1-(4-Bromophenyl)piperazine hydrochloride

概要

説明

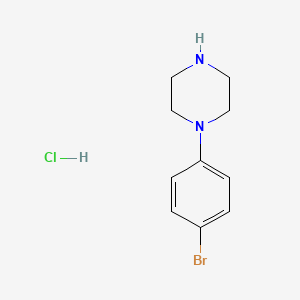

1-(4-Bromophenyl)piperazine hydrochloride is a chemical compound with the molecular formula C10H14BrClN2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The presence of a bromophenyl group attached to the piperazine ring enhances its chemical properties and potential applications. This compound is often used in scientific research due to its unique chemical structure and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

1-(4-Bromophenyl)piperazine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 4-bromoaniline with piperazine in the presence of a suitable solvent and catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated and purified through crystallization or other separation techniques .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for research and commercial applications .

化学反応の分析

Route 1: Direct Alkylation

- Reagents : Bromobenzene, piperidine, potassium tert-butoxide/sodium tert-amylate (base), sulfolane (solvent).

- Conditions : 140–160°C for 3–5 hours.

- Yield : 85–90% (after purification via recrystallization) .

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Alkylation | KOtBu/NaOtAm, sulfolane | 150–160°C | 3 hr | 87.7% |

| Bromination | NBS/DBH, CH₂Cl₂/MeCN | 20–40°C | 5–8 hr | 85–90% |

Route 2: Bromination of N-Phenylpiperazine

- Reagents : N-Phenylpiperazine, N-bromosuccinimide (NBS), tetra-n-butylammonium tetraphenylborate (catalyst).

- Conditions : Dichloromethane/acetonitrile, 20–25°C, 6–8 hours .

- Key Mechanistic Step : Bromine substitution occurs selectively at the para-position due to steric and electronic effects of the piperazine ring.

Substitution and Functionalization Reactions

1-(4-Bromophenyl)piperazine hydrochloride acts as a versatile intermediate in cross-coupling and alkylation reactions :

Suzuki–Miyaura Coupling

- Reagents : Pd(PPh₃)₄, arylboronic acids, Na₂CO₃ (base).

- Product : 1-(4-Arylphenyl)piperazine derivatives (e.g., with 3-chlorophenyl groups) .

Buchwald–Hartwig Amination

- Reagents : Pd₂(dba)₃, Xantphos (ligand), aryl halides.

- Application : Synthesis of polycyclic amines for CNS-targeting drugs .

Thiadiazole Hybridization

- Reagents : Carbon disulfide (CS₂), hydrazine hydrate.

- Product : Thiadiazole-piperazine hybrids with antiviral activity (e.g., anti-SARS-CoV-2 protease) .

Bromination Regioselectivity

- Catalyst : Tetra-n-butylammonium tetraphenylborate (0.02–0.15 eq).

- Brominating Agents : NBS, dibromohydantoin (DBH).

- Solvent Effects : Dichloromethane provides higher yields (90.1%) vs. acetonitrile (87.2%) .

Byproduct Formation

- Common Byproducts : Di-substituted bromophenylpiperazines (e.g., 2,5-dibromo derivatives).

- Mitigation : Controlled temperature (10–25°C) and stoichiometric NBS (1.1–1.2 eq) .

Stability Under Acidic Conditions

- Observation : Degrades in aqueous HBr/DMSO at 60°C, releasing bromine and forming piperazine derivatives .

- Mechanism : Acid-induced cleavage of the C–Br bond.

Oxidative Pathways

- Reagents : H₂O₂ in ethanol.

- Product : Sulfone derivatives via oxidation of thioether intermediates .

¹H NMR (CDCl₃, 400 MHz)

- Aromatic Protons : δ 7.31–7.27 (d, J = 9.1 Hz, 2H), δ 6.79–6.73 (d, J = 9.1 Hz, 2H).

- Piperazine Protons : δ 3.12 (t, J = 5.4 Hz, 4H), δ 1.69–1.63 (m, 4H) .

IR (KBr)

科学的研究の応用

Pharmaceutical Development

1-(4-Bromophenyl)piperazine hydrochloride is primarily utilized as an intermediate in the synthesis of psychoactive drugs. Its structural properties make it particularly effective in targeting serotonin receptors, which are crucial for the treatment of mood disorders such as depression and anxiety. Research has shown that derivatives of this compound can enhance the efficacy of existing antidepressants by modulating serotonergic pathways .

Case Study:

A study published in the Journal of Medicinal Chemistry explored various piperazine derivatives, including this compound, demonstrating their potential as serotonin receptor agonists. The findings indicated that these compounds could lead to new therapeutic options for patients unresponsive to traditional treatments .

Neuroscience Research

In neuroscience, this compound is employed to study the central nervous system's mechanisms. Researchers use this compound to investigate the interactions between neurotransmitters and their receptors, contributing to a better understanding of behavioral and mood regulation.

Data Table: Neurotransmitter Interactions

| Compound | Target Receptor | Effect on Behavior |

|---|---|---|

| 1-(4-Bromophenyl)piperazine | Serotonin 5-HT2A | Anxiolytic effects |

| 1-(4-Bromophenyl)piperazine | Dopamine D2 | Modulation of reward pathways |

| 1-(4-Bromophenyl)piperazine | Norepinephrine | Enhancement of alertness |

Analytical Chemistry

This compound plays a crucial role in analytical chemistry, specifically in developing methods for detecting and quantifying piperazine derivatives in biological samples. Its use enhances the reliability of drug testing and toxicology studies.

Case Study:

A research article highlighted the application of liquid chromatography coupled with mass spectrometry (LC-MS) to analyze piperazine derivatives, including this compound, in urine samples from drug users. This method significantly improved detection rates of these substances in forensic investigations .

Material Science

In material science, this compound is explored for its potential in creating novel polymers and materials. Research indicates that its incorporation into polymer matrices could lead to advancements in drug delivery systems and other biomedical applications.

Data Table: Polymer Properties

| Polymer Type | Incorporation Level | Application |

|---|---|---|

| Biodegradable Polymers | 5% | Drug delivery systems |

| Conductive Polymers | 10% | Electronics |

| Smart Polymers | Variable | Responsive drug release |

Biological Assays

The compound is frequently utilized in high-throughput screening assays aimed at identifying new drug candidates. This application streamlines the drug discovery process and reduces development costs by allowing rapid evaluation of numerous compounds.

Case Study:

In a high-throughput screening study, researchers evaluated various piperazine derivatives against multiple biological targets using automated systems. The inclusion of this compound facilitated the identification of several promising candidates for further development .

作用機序

The mechanism of action of 1-(4-Bromophenyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with serotonin receptors in the brain, influencing neurotransmitter signaling and potentially affecting mood and behavior .

類似化合物との比較

1-(4-Bromophenyl)piperazine hydrochloride can be compared with other similar compounds, such as:

- 1-(4-Chlorophenyl)piperazine hydrochloride

- 1-(4-Methoxyphenyl)piperazine hydrochloride

- 1-(4-Trifluoromethylphenyl)piperazine hydrochloride

These compounds share a similar piperazine core structure but differ in the substituents attached to the phenyl ringFor instance, the bromine atom in this compound may confer different reactivity compared to the chlorine or methoxy groups in the other compounds .

生物活性

1-(4-Bromophenyl)piperazine hydrochloride (pBPP) is a chemical compound that has garnered attention for its biological activity, particularly in the context of psychoactive substances and potential therapeutic applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C10H14BrClN2

- CAS Number : 68104-62-1

- Molecular Weight : 261.59 g/mol

The compound features a piperazine ring substituted with a bromophenyl group, which is critical for its interaction with biological targets.

The biological activity of pBPP is primarily attributed to its interaction with various neurotransmitter systems. Research indicates that pBPP acts as a selective serotonin receptor (5-HT) modulator, influencing serotonin pathways involved in mood regulation and cognition . Additionally, its structural similarity to other piperazine derivatives suggests potential dopaminergic activity, which may contribute to its psychoactive effects.

Biological Activity Overview

-

Psychoactive Effects :

- pBPP has been identified among new psychoactive substances (NPSs) and is reported to have stimulant properties similar to those of other piperazine derivatives like BZP (benzylpiperazine) and TFMPP (3-trifluoromethylphenylpiperazine) .

- Studies have shown that it can induce effects such as increased energy, euphoria, and altered sensory perception.

- Antimicrobial Activity :

- Potential Therapeutic Applications :

Table 1: Summary of Key Research Findings on this compound

Notable Research Insights

- A study published in PMC highlighted the detection of pBPP in samples collected from drug users, emphasizing the need for ongoing monitoring of NPSs due to their evolving legal status and associated risks .

- Another investigation focused on the structural characterization of pBPP, utilizing advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) to confirm its identity and purity .

Safety and Toxicology

Despite its potential applications, safety concerns regarding this compound have been raised:

- Toxicological Profile : Acute toxicity studies indicate that pBPP can cause respiratory irritation and skin sensitization. It is classified under GHS hazard statements for harmful effects upon inhalation or skin contact .

- Regulatory Status : As a psychoactive substance, its legal status varies by jurisdiction, necessitating careful handling and regulation to mitigate abuse potential.

特性

IUPAC Name |

1-(4-bromophenyl)piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2.ClH/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13;/h1-4,12H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDVSFRZKQMQPJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20560116 | |

| Record name | 1-(4-Bromophenyl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68104-62-1 | |

| Record name | Piperazine, 1-(4-bromophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68104-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromophenyl)piperazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068104621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Bromophenyl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Bromophenyl)piperazine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-BROMOPHENYL)PIPERAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SV3HBJ3FXG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。